

Compound Identification and Chemical Structure

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Compound of Interest

Compound Name: Furfuryl hexanoate

Cat. No.: B1593814

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Furfuryl hexanoate, also known as furan-2-ylmethyl hexanoate, is an ester formed from furfuryl alcohol and hexanoic acid. It is recognized for its fruity and green aroma profile.

Identifier	Value
IUPAC Name	furan-2-ylmethyl hexanoate
Synonyms	Furfuryl caproate, Furfuryl n-hexanoate, 2-Furylmethyl hexanoate
CAS Number	39252-02-3
Molecular Formula	C ₁₁ H ₁₆ O ₃
InChI	InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3
InChIKey	IBIDUABZZSJNF-UHFFFAOYSA-N
SMILES	CCCCC(=O)OCC1=CC=CO1

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **furfuryl hexanoate**.

Property	Value	Reference
Molecular Weight	196.24 g/mol	
Appearance	Colorless to pale yellow liquid	
Density	1.003 - 1.014 g/mL at 25 °C	
Boiling Point	149-150 °C at 50 mm Hg	
Refractive Index	1.452 - 1.459 at 20 °C	
Flash Point	107.22 °C (225.00 °F)	
Solubility	Insoluble in water; soluble in oils	
XLogP3	2.6	

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and quality control of **furfuryl hexanoate**. While full spectra are available in databases, this section provides key observed peaks and fragments.

Spectroscopy Type	Data Highlights	Source / Database
¹ H NMR	Spectra available for review.	Sigma-Aldrich
¹³ C NMR	Spectra available for review.	Sigma-Aldrich
IR Spectroscopy	Spectra available for review (technique: between salts).	Sigma-Aldrich
Mass Spectrometry (GC-MS)	Major m/z fragments and relative intensity: 81 (99.99), 98 (40.82), 43 (25.72), 82 (21.52)	PubChem (from NIST)

Synthesis Protocol: Fischer Esterification (Representative Method)

Furfuryl hexanoate is typically synthesized via the Fischer esterification of furfuryl alcohol with hexanoic acid, catalyzed by a strong acid. While specific industrial protocols are proprietary, the following represents a standard laboratory procedure for this type of reaction.

Reaction: Furfuryl Alcohol + Hexanoic Acid \rightleftharpoons **Furfuryl Hexanoate** + Water

Materials:

- Furfuryl alcohol
- Hexanoic acid
- Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst
- Toluene or a similar solvent capable of forming an azeotrope with water
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Dean-Stark apparatus or soxhlet extractor with drying agent

Procedure:

- Setup: A round-bottom flask is charged with equimolar amounts of furfuryl alcohol and hexanoic acid. A solvent such as toluene is added (approx. 2 mL per gram of reactants). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.
- Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) is carefully added to the mixture.
- Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards

the product. The reaction is monitored by tracking the amount of water collected or by techniques like TLC or GC.

- **Work-up:** Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** The separated organic layer is dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude ester can be further purified by vacuum distillation to yield pure **furfuryl hexanoate**.

Visualization of Synthesis and Metabolism

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of **furfuryl hexanoate** via Fischer Esterification.

Caption: Experimental workflow for the synthesis of **furfuryl hexanoate**.

Metabolic Pathway

For drug development professionals, understanding the metabolic fate of a compound is essential. Furfuryl esters are not expected to persist in their original form in vivo. They are anticipated to undergo rapid enzymatic hydrolysis followed by oxidation.

Caption: Expected metabolic pathway of **furfuryl hexanoate** in vivo.

Metabolism, Safety, and Handling

Metabolism: **Furfuryl hexanoate** is expected to be rapidly hydrolyzed by carboxylesterases in the body to yield furfuryl alcohol and hexanoic acid. Hexanoic acid, a simple fatty acid, enters standard metabolic pathways. Furfuryl alcohol is oxidized first to furfural and then to 2-furoic acid. The furoic acid is subsequently conjugated, primarily with glycine, and excreted in the

urine. This rapid hydrolysis and metabolism into well-characterized endogenous or readily excreted substances suggest a low potential for accumulation.

Safety and Handling:

- **Hazards:** May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
- **Fire:** Combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.

This guide provides a foundational understanding of **furfuryl hexanoate** for scientific and research applications. For detailed toxicological endpoints or specific applications, further investigation into specialized literature is recommended.

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